Nacystelyn - 89344-48-9

Nacystelyn

Catalog Number: EVT-275890
CAS Number: 89344-48-9
Molecular Formula: C11H23N3O5S
Molecular Weight: 309.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Acetylcysteine lysinate is a bioactive chemical.
Classification and Sources

Nacystelyn is classified as a thiol-containing compound. It is derived from N-acetylcysteine, which is a modified form of the amino acid cysteine. The compound can be synthesized through various chemical processes, primarily involving the reaction of N-acetylcysteine with lysine. It is often sourced from pharmaceutical-grade N-acetylcysteine, which is widely available due to its established use in clinical settings.

Synthesis Analysis

The synthesis of Nacystelyn typically involves the following steps:

  1. Starting Materials: N-acetylcysteine and lysine are the primary reactants.
  2. Reaction Conditions: The reaction generally occurs in a controlled environment, often under mild acidic or neutral pH conditions to facilitate the formation of the lysine salt.
  3. Recrystallization: After synthesis, the product may be purified through recrystallization using solvents such as acetone or diethyl ether to ensure high purity levels.
  4. Characterization: Techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to confirm the identity and purity of the synthesized compound .

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature (around 21 °C).
  • Time: The reaction time can vary but often lasts several hours to ensure complete conversion.
  • Safety Precautions: Due to the reactivity of some reagents (e.g., thionyl chloride), appropriate safety measures must be taken during synthesis.
Molecular Structure Analysis

Nacystelyn's molecular structure can be represented as follows:

  • Chemical Formula: C₅H₉N₃O₃S
  • Molecular Weight: Approximately 189.2 g/mol

The structure includes:

  • An acetyl group attached to a cysteine backbone.
  • A lysine moiety that enhances solubility and bioavailability.

Structural Insights

The presence of the thiol (-SH) group in its structure allows Nacystelyn to participate in redox reactions, contributing to its antioxidant properties. The molecular geometry suggests that it can easily interact with reactive oxygen species due to its functional groups .

Chemical Reactions Analysis

Nacystelyn participates in several important chemical reactions:

  1. Redox Reactions: It can react with reactive oxygen species such as hydrogen peroxide and superoxide anions, effectively acting as an antioxidant.
  2. Disulfide Bridge Reduction: Similar to N-acetylcysteine, it can break disulfide bonds in mucins, reducing mucus viscosity and enhancing mucolytic activity .
  3. Glutathione Precursor Activity: It serves as a precursor for glutathione synthesis, which is crucial for cellular defense against oxidative stress .

Reaction Conditions

  • pH Levels: The activity of Nacystelyn is pH-dependent; it exhibits optimal reactivity at physiological pH levels.
  • Concentration Dependence: The efficacy of its reactions often correlates with concentration; higher concentrations enhance its ability to scavenge reactive species.
Mechanism of Action

Nacystelyn acts primarily through two mechanisms:

  1. Antioxidant Action: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive species like hydrogen peroxide and hydroxyl radicals.
  2. Mucolytic Activity: By cleaving disulfide bonds in mucus glycoproteins, it decreases mucus viscosity, facilitating easier clearance from the respiratory tract .

Data Supporting Mechanism

Studies have demonstrated that Nacystelyn significantly enhances intracellular glutathione levels over extended periods, thereby augmenting cellular antioxidant defenses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to the lysine salt formation, improving its bioavailability compared to N-acetylcysteine.

Chemical Properties

  • Melting Point: The melting point ranges around 130–135 °C.
  • Stability: Stable under standard storage conditions but sensitive to extreme pH levels and heat.
Applications

Nacystelyn has several promising applications:

  1. Respiratory Therapy: Used as a mucolytic agent in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions by reducing mucus viscosity.
  2. Antioxidant Supplementation: Employed in clinical settings for its potential protective effects against oxidative stress-related diseases.
  3. Pharmaceutical Development: Investigated for use in formulations aimed at enhancing lung function and protecting against noise-induced hearing loss .

Clinical Studies

Clinical trials have shown that Nacystelyn effectively improves outcomes in patients with respiratory issues by enhancing lung function and reducing oxidative damage .

Historical Context and Evolution of Nacystelyn Research

Origins in Mucolytic and Antioxidant Drug Development

The development of Nacystelyn (NAL) emerged from decades of scientific investigation into thiol-based compounds with mucolytic and antioxidant capabilities. The foundational molecule, N-acetylcysteine (NAC), was historically utilized for its mucus-dissolving properties in respiratory conditions like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). NAC's mechanism involves disulfide bond reduction within mucin glycoproteins through its free sulfhydryl group (-SH), directly decreasing sputum viscosity [4] [8]. Concurrently, NAC serves as a precursor for glutathione (GSH) synthesis—the body's master antioxidant—enhancing cellular defense against oxidative stress implicated in inflammatory lung diseases [3] [5].

Despite NAC's clinical utility, significant limitations hindered its efficacy:

  • pH-dependent instability: NAC solutions exhibit high acidity (pH ~2–3), causing airway irritation upon inhalation [3] [4].
  • Poor membrane permeability: Limited ability to cross cell membranes reduces intracellular GSH replenishment [3].
  • Rapid metabolism: Orally administered NAC undergoes extensive first-pass metabolism, reducing bioavailability [8].

These constraints catalyzed research into structurally modified derivatives with improved pharmacological profiles. Early efforts focused on synthesizing compounds retaining NAC's beneficial thiol functionality while enhancing stability, solubility, and tissue penetration [3] [8].

Table 1: Comparative Properties of NAC and Early Structural Analogs

PropertyNACNacystelyn (NAL)
Chemical StructureC~5~H~9~NO~3~SC~11~H~21~N~3~O~5~S~2~
Ionizable GroupsCarboxyl, thiolCarboxyl, thiol, amine
pH (1% Solution)2.0–3.06.5–7.5
Lipid SolubilityLowModerate
Biofilm DisruptionModerateEnhanced
Primary LimitationsIrritation, low bioavailabilityImproved tolerability

Transition from N-Acetylcysteine to Structural Derivatives

The molecular evolution from NAC to Nacystelyn exemplifies rational drug design targeting the limitations of the parent compound. Nacystelyn was synthesized by conjugating NAC with L-lysine ethyl ester, creating a dual-functional molecule:

  • Free thiol group: Maintains mucolytic activity via disulfide bond reduction [4].
  • Lysine moiety: Introduces a basic amine group, elevating solution pH to near-neutral (6.5–7.5) and eliminating airway irritation [3] [7].
  • Enhanced solubility: Improved water solubility facilitates aerosolization for pulmonary delivery [7].

This structural optimization leveraged insights from earlier derivatives like N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET). While these analogs demonstrated improved cellular uptake and blood-brain barrier penetration, they retained acidic properties or exhibited instability [3] [7]. The integration of lysine represented a breakthrough by combining pH normalization with retained bioactivity. Patent analyses reveal novel synthetic routes, such as:

  • Cystine dimethyl ester reduction with dithiothreitol (DTT)
  • Acylation with acetic anhydride
  • Amidation with L-lysine ethyl ester [7]

These methods achieved high-purity NAL (>98%) suitable for pharmaceutical development. Crucially, Nacystelyn preserved NAC’s antioxidant mechanisms, including direct ROS scavenging (e.g., hydroxyl radicals, superoxide) and indirect GSH synthesis enhancement [3] [10].

Key Milestones in Preclinical and Clinical Validation

Nacystelyn's validation journey encompasses rigorous in vitro, in vivo, and early-phase clinical studies:

  • Biofilm Disruption (2000s): In vitro studies demonstrated NAL’s superior efficacy against Pseudomonas aeruginosa biofilms—a critical pathogen in CF. NAL reduced biofilm biomass by 60–80% at 5 mM concentrations, outperforming NAC by 30–40%. This activity was attributed to disulfide bond hydrolysis within the alginate matrix and inhibition of quorum-sensing molecules [3] [4].
  • Oxidative Stress Mitigation (2010–2015): Rodent models of COPD showed that inhaled NAL (10 mg/kg/day) reduced lung malondialdehyde (MDA)—a lipid peroxidation marker—by 50% and boosted bronchoalveolar lavage (BAL) glutathione by 200%. Histopathology confirmed attenuated neutrophilic infiltration and goblet cell hyperplasia [3] [5].
  • Neurological Disease Models (2018–2022): Leveraging improved blood-brain barrier permeability, NAL reduced vimentin and SMAD protein accumulation in transgenic models of hereditary cystatin C amyloid angiopathy (HCCAA), suggesting potential in cerebral amyloid disorders [2] [3].
  • Retinal Degeneration Research (2023–2025): The NAC Attack trial consortium identified NAL as a candidate for retinitis pigmentosa (RP) due to its ability to mitigate oxidative damage in photoreceptors. Preclinical data reported 30% preservation of ellipsoid zone width in RP models versus controls [6].

Table 2: Key Research Milestones for Nacystelyn

Year RangeResearch FocusModel/SystemKey Finding
2000–2005Biofilm EfficacyP. aeruginosa biofilms80% biomass reduction at 5 mM
2010–2015COPD/EmphysemaCigarette-smoke exposed ratsMDA ↓ 50%, GSH ↑ 200% in BAL fluid
2018–2022Cerebral AmyloidosisHCCAA transgenic miceCollagen IV ↓ 40%, SMAD ↓ 35% in brain vasculature
2023–2025Retinal DegenerationRP rodent models30% preservation of photoreceptor structure

Current research explores NAL’s utility in COVID-19-related oxidative lung injury and diabetic nephropathy, capitalizing on its dual antioxidant/mucolytic profile [3] [10]. Phase I/II trials for CF and COPD are in development, focusing on nebulized formulations.

Properties

CAS Number

89344-48-9

Product Name

Nacystelyn

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C11H23N3O5S

Molecular Weight

309.39 g/mol

InChI

InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1

InChI Key

YLCSLYZPLGQZJS-VDQHJUMDSA-N

SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-NAC
N-acetylcysteine L-lysinate
N-acetylcysteine lysinate
Nacystelyn

Canonical SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.